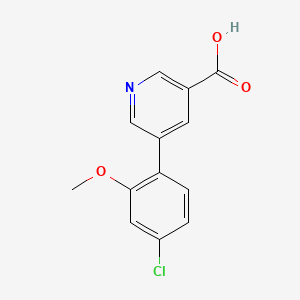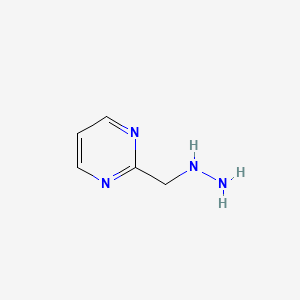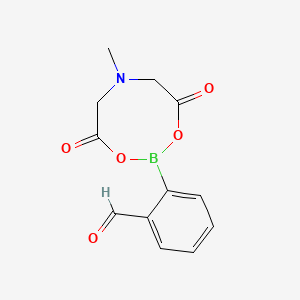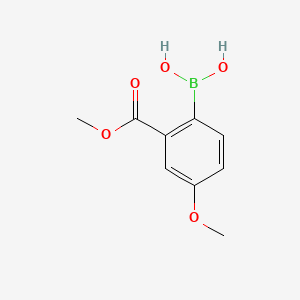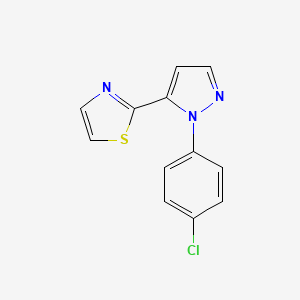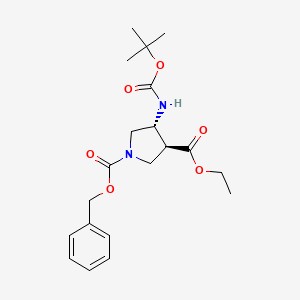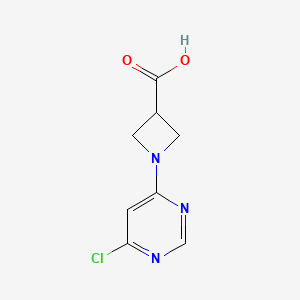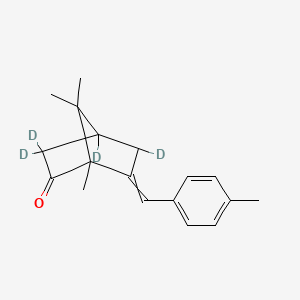
4-Methylbenzylidene camphor-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzylidene camphor-d4, also known as Enzacamene , is an organic camphor derivative used in the cosmetic industry for its ability to protect the skin against UV, specifically UV B radiation . It is a soluble organic UV-B filter that absorbs UV-B radiation from approximately 280 to 320 nm . It is used in sunscreen lotions and other skincare products claiming a SPF value .
Molecular Structure Analysis
The molecular formula of 4-Methylbenzylidene camphor is C18H22O . It has an average mass of 254.367 Da and a monoisotopic mass of 254.167068 Da .Chemical Reactions Analysis
4-Methylbenzylidene camphor can be degraded by UV-activated persulfate oxidation . The combination of UV and persulfate can significantly remove 4-MBC, with a pseudo-first-order rate constant (k obs) of 0.1349 min −1 under the conditions of [4-MBC] 0 = 0.4 μM, [persulfate] 0 = 12.6 μM, and initial pH = 7 . The degradation involves the hydroxylation and demethylation pathways, resulting in the generation of transformation byproducts P1 (m/z 271) and P2 (m/z 243) .Physical And Chemical Properties Analysis
4-Methylbenzylidene camphor is a white crystalline powder . It has a melting point of 66 to 69 °C . It is insoluble in water .科学的研究の応用
Toxicokinetics and Biotransformation in Rats : 4-MBC undergoes extensive first-pass biotransformation in the liver, resulting in very low blood levels of the parent compound. The major metabolites identified include 3-(4-carboxybenzylidene)camphor and its hydroxycamphor isomers. Most of the administered dose is excreted in feces, indicating minor urinary excretion pathways (Völkel et al., 2006).
Estrogen Receptor Activation and Antagonism : 4-MBC can induce estrogen receptor (ER) alpha and ERbeta activity. However, its estrogenic effects require high doses and it has lower estrogenic potency compared to certain phytoestrogens and other substances (Mueller et al., 2003).
Photophysics and UV Filtering : The photophysical mechanism of 4MBC involves efficient intersystem crossing to triplet manifolds followed by predominant radiationless decay to the ground state, making it a frequent choice in commercial sunscreens (Fang et al., 2018).
Impact on Neuroendocrine Regulation : Prenatal exposure to 4-MBC can disrupt the gonadal axis in rats, suggesting potential endocrine-disrupting effects (Carou et al., 2009).
Gas-phase Molecular Structure and Energetics : Computational studies on 4MBC provide insights into its molecular structure and energetics, particularly the isomerization between its (E)- and (Z)-isomers (Ferreira et al., 2014).
Stereoisomer Composition in Environmental Samples : The stereoisomer composition of 4-MBC in the environment is influenced by enantioselective processes, with evidence of 4-MBC residues in lakes and fish (Buser et al., 2005).
Apoptosis Induction in Human Trophoblast Cells : 4-MBC can inhibit proliferation and induce apoptosis in human trophoblast cells, suggesting potential risks for placental development during pregnancy (Yang et al., 2019).
Safety And Hazards
4-Methylbenzylidene camphor is suspected of being an endocrine disruptor . It is also suspected of polluting surface waters and of burdening aquatic organisms . It has been evaluated as safe for use by European expert committees, but this evaluation has been challenged . It is not approved for use in the United States by the Food and Drug Administration and it is not permitted in Japan nor in Denmark .
特性
IUPAC Name |
3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTTYROSOKZSPF-XDUIOFGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzylidene camphor-d4 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

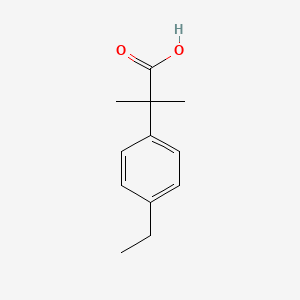
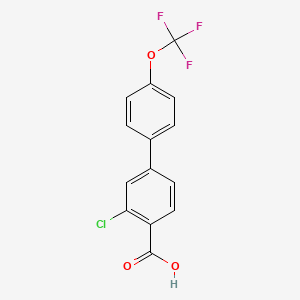
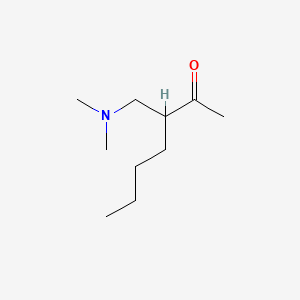
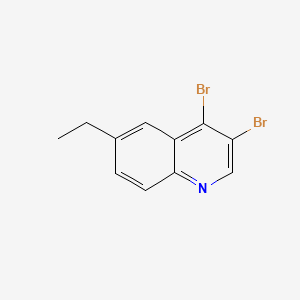
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
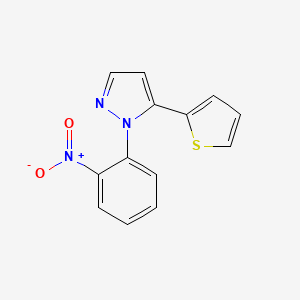
![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)
